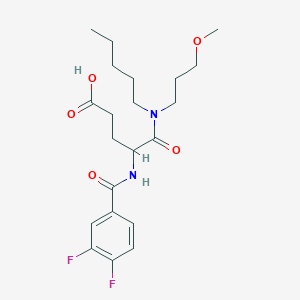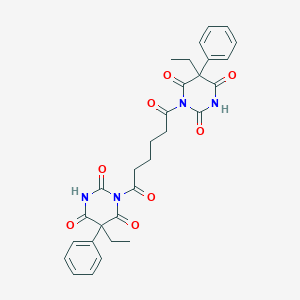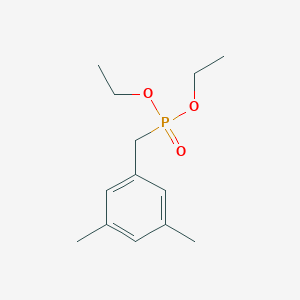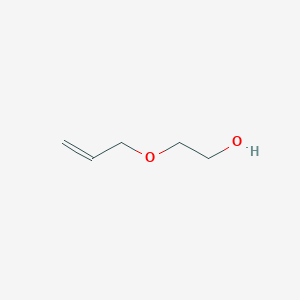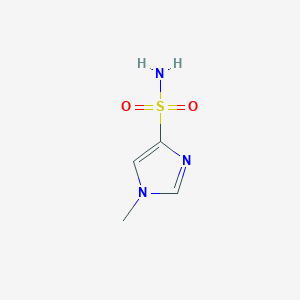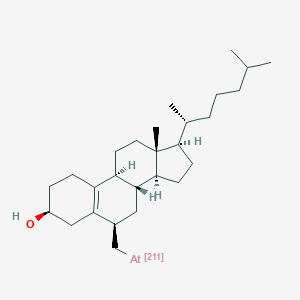
At-Ncl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
At-Ncl is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Mecanismo De Acción
The mechanism of action of At-Ncl is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. In cancer cells, At-Ncl has been shown to inhibit the activity of certain enzymes that are essential for cell division, leading to the death of cancer cells. In insects, At-Ncl has been shown to inhibit the activity of specific proteins that are essential for their growth and development.
Efectos Bioquímicos Y Fisiológicos
At-Ncl has been shown to have various biochemical and physiological effects, depending on the application. In cancer cells, At-Ncl has been shown to induce apoptosis, or programmed cell death, leading to the death of cancer cells. In insects, At-Ncl has been shown to inhibit the growth and development of specific insects, leading to their death. In materials science, At-Ncl has been shown to have specific properties that make it useful for the synthesis of new materials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using At-Ncl in lab experiments is its specificity. At-Ncl has been shown to have specific effects on certain enzymes and proteins, making it useful for studying their functions. Additionally, At-Ncl is relatively easy to synthesize, making it readily available for lab experiments. However, one of the limitations of using At-Ncl in lab experiments is its potential toxicity. At-Ncl has been shown to have toxic effects on certain cells and organisms, which can limit its use in certain applications.
Direcciones Futuras
There are many future directions for research on At-Ncl. One area of research is the development of new At-Ncl derivatives with specific properties for various applications. Another area of research is the study of the mechanism of action of At-Ncl, which is not fully understood. Additionally, more research is needed to determine the potential toxicity of At-Ncl and its derivatives, which can limit their use in certain applications. Finally, more research is needed to explore the potential applications of At-Ncl in different fields, including medicine, agriculture, and materials science.
Conclusion:
In conclusion, At-Ncl is a chemical compound that has potential applications in various fields, including medicine, agriculture, and materials science. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been studied extensively. Further research is needed to explore the full potential of At-Ncl and its derivatives in various applications.
Métodos De Síntesis
At-Ncl is synthesized through a specific method that involves the condensation of an amine and an aldehyde. This method is known as the Mannich reaction and is widely used in organic chemistry. The reaction involves the formation of an imine intermediate, which is then reduced to form the final product.
Aplicaciones Científicas De Investigación
At-Ncl has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, At-Ncl has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer. In agriculture, At-Ncl has been studied as a potential pesticide due to its ability to inhibit the growth of certain insects. In materials science, At-Ncl has been studied for its potential use in the synthesis of new materials.
Propiedades
Número CAS |
101387-37-5 |
|---|---|
Nombre del producto |
At-Ncl |
Fórmula molecular |
C27H45AtO |
Peso molecular |
596.6 g/mol |
Nombre IUPAC |
[(3S,6R,8S,9S,13R,14S,17R)-3-hydroxy-13-methyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl]methyl(211At)astatine-211 |
InChI |
InChI=1S/C27H45AtO/c1-17(2)6-5-7-18(3)25-10-11-26-24-14-19(16-28)23-15-20(29)8-9-21(23)22(24)12-13-27(25,26)4/h17-20,22,24-26,29H,5-16H2,1-4H3/t18-,19+,20+,22-,24-,25-,26+,27-/m1/s1/i28+1 |
Clave InChI |
HJAXHGKQQWJCLH-LSBLOZSASA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=C3CC[C@@H](C4)O)C[211At])C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=C3CCC(C4)O)C[At])C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=C3CCC(C4)O)C[At])C |
Sinónimos |
6-astatomethyl-19-norcholest-5(10)-en-3-ol At-NCL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



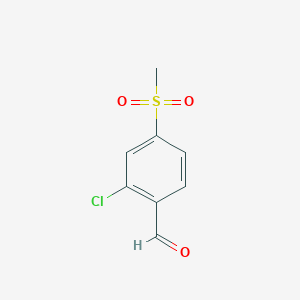
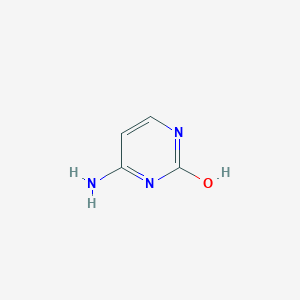
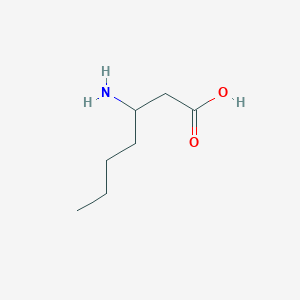
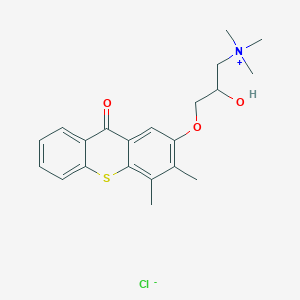
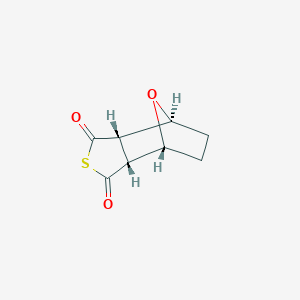
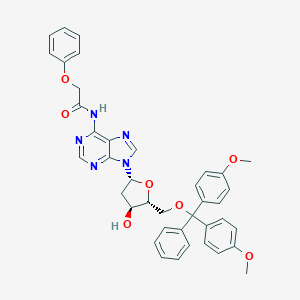
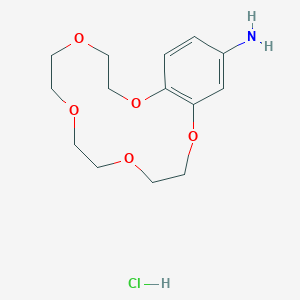
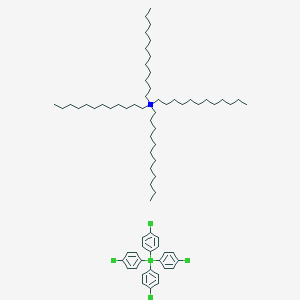
![Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B34905.png)
